![molecular formula C21H14Cl3N3O B2688451 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478257-33-9](/img/structure/B2688451.png)
6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The molecule also has a phenyl group (a six-membered carbon ring), a carbaldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen), and an oxime group (a carbon double-bonded to a nitrogen, which is then single-bonded to a hydrogen). The molecule also contains chlorine atoms, which could potentially make the compound more reactive .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[1,2-a]pyridine core, phenyl group, carbaldehyde group, and oxime group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carbaldehyde group could be involved in oxidation and reduction reactions, and the oxime group could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbaldehyde and oxime groups could affect the compound’s solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Sonogashira-Type Reactions : A study by Vilkauskaitė et al. (2011) explored the use of similar compounds as precursors in Sonogashira-type cross-coupling reactions. These reactions provide a straightforward approach to synthesize pyrazolo[4,3-c]pyridines, demonstrating the utility of these compounds in constructing complex heterocyclic structures (Vilkauskaitė, Šačkus, & Holzer, 2011).
- Mechanochemical Transformations : Primožič et al. (2014) investigated new mechanochemical pathways for transforming N-heterocyclic carbonyl compounds into oximes. This research highlights a green, solvent-free method suitable for synthesizing oxime derivatives, indicating the versatility of similar compounds in sustainable chemistry practices (Primožič, Hrenar, Baumann, Krišto, Križić, & Tomić, 2014).
Corrosion Inhibition
- Corrosion Inhibition Studies : Ech-chihbi et al. (2017) conducted experimental and computational studies on a similar compound, "2-phenylimidazo [1,2-a]pyrimidine-3-carbaldehyde," to investigate its inhibition performance against the corrosion of carbon steel in an acidic solution. The findings suggest that derivatives of the target compound could act as mixed-type inhibitors, potentially useful in protecting metals against corrosion (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).
Fluorescent Molecular Rotors
- Fluorescent Molecular Rotors : Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These compounds were studied for their viscosity sensing properties, indicating their potential use in biochemical and material science applications to monitor changes in viscosity (Jadhav & Sekar, 2017).
Anticancer and Anti-inflammatory Activities
- Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of derivatives for evaluation as anticancer and anti-5-lipoxygenase agents. This study underscores the broader therapeutic potential of compounds structurally related to "6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime," emphasizing the importance of such molecules in medicinal chemistry (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl3N3O/c22-16-7-6-15(18(24)10-16)13-28-25-11-19-21(14-4-2-1-3-5-14)26-20-9-8-17(23)12-27(19)20/h1-12H,13H2/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGPQUHCKDXDLY-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
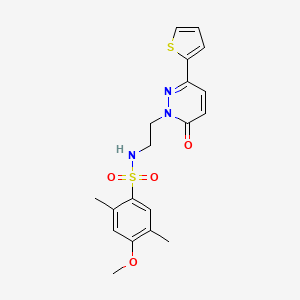
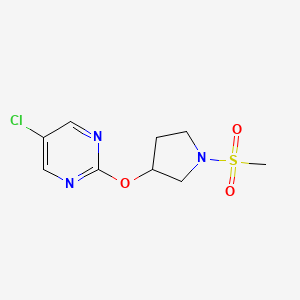

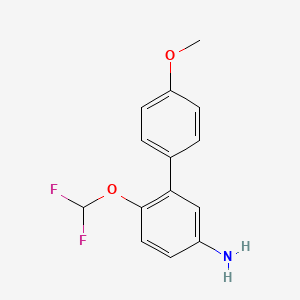
![3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione](/img/structure/B2688378.png)
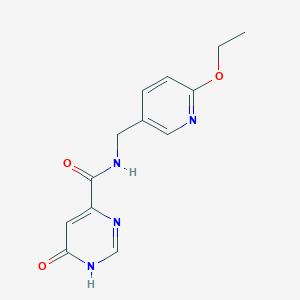
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2688381.png)
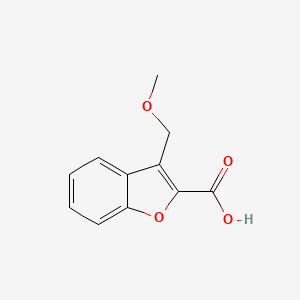
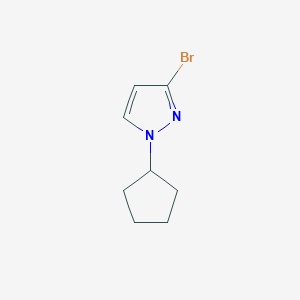
![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)
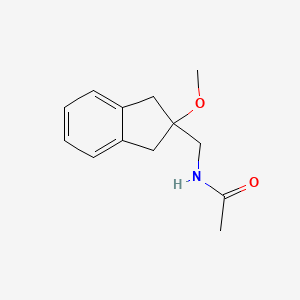


![2-chloro-N-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
